(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline
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Overview
Description
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline is a chiral amino acid derivative that features a naphthalene moiety attached to the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Protection of the Amino Group: The amino group of L-proline is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction. This involves reacting a naphthalen-2-ol derivative with a suitable leaving group attached to the proline ring.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline undergoes various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The naphthalen-2-yloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalenes.
Scientific Research Applications
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline involves its interaction with specific molecular targets. The naphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the proline ring provides rigidity and conformational stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-[(Phenyl)oxy]-L-proline: Similar structure but with a phenyl group instead of a naphthalene moiety.
(4S)-4-[(Benzyl)oxy]-L-proline: Features a benzyl group, offering different steric and electronic properties.
Uniqueness
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline is unique due to the presence of the naphthalene moiety, which provides enhanced aromatic interactions and potential for π-π stacking. This makes it particularly useful in applications requiring strong aromatic interactions, such as enzyme inhibition and protein-ligand binding studies.
Properties
CAS No. |
81806-12-4 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2S,4S)-4-naphthalen-2-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)14-8-13(9-16-14)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14-/m0/s1 |
InChI Key |
JQDLSIZIZWQGDT-KBPBESRZSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1C(CNC1C(=O)O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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